molecular formula C12H17NO3 B15193917 N-Benzyl-1,4-dideoxy-1,4-imino-D-ribitol CAS No. 141434-65-3

N-Benzyl-1,4-dideoxy-1,4-imino-D-ribitol

Cat. No.: B15193917
CAS No.: 141434-65-3
M. Wt: 223.27 g/mol
InChI Key: SBDAWMSBMQBJRA-GRYCIOLGSA-N
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Description

N-Benzyl-1,4-dideoxy-1,4-imino-D-ribitol is a synthetic compound belonging to the class of iminosugars. Iminosugars are analogues of sugars where a nitrogen atom replaces the endocyclic oxygen atom. These compounds are known for their ability to inhibit glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. Due to their inhibitory properties, iminosugars have garnered significant interest in pharmaceutical research for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-1,4-dideoxy-1,4-imino-D-ribitol typically involves the regioselective ring-opening of an epoxide with a tethered amido group. One reported method starts from D-glucose, which is transformed into a homoallylic alcohol through a series of steps. The key intermediate, an epoxy amide, is then subjected to stereoselective epoxidation followed by intramolecular ring closure to yield the target iminosugar .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-1,4-dideoxy-1,4-imino-D-ribitol undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the imino group or other functional groups on the molecule.

    Substitution: Substitution reactions can introduce different substituents on the benzyl group or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, reducing agents like lithium aluminum hydride (LAH) for azide reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different oxidized derivatives, while substitution reactions can produce a variety of substituted iminosugars.

Mechanism of Action

N-Benzyl-1,4-dideoxy-1,4-imino-D-ribitol exerts its effects by inhibiting glycosidases. The compound mimics the transition state of glycosidase-catalyzed reactions, allowing it to bind to the active site of the enzyme and prevent the hydrolysis of glycosidic bonds. This inhibition can modulate various biological processes, depending on the specific glycosidase targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-1,4-dideoxy-1,4-imino-D-ribitol is unique due to its specific structure, which includes a benzyl group that can influence its binding affinity and selectivity towards different glycosidases. This structural uniqueness can result in distinct biological activities and therapeutic potential compared to other iminosugars.

Properties

CAS No.

141434-65-3

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

(2R,3R,4S)-1-benzyl-2-(hydroxymethyl)pyrrolidine-3,4-diol

InChI

InChI=1S/C12H17NO3/c14-8-10-12(16)11(15)7-13(10)6-9-4-2-1-3-5-9/h1-5,10-12,14-16H,6-8H2/t10-,11+,12-/m1/s1

InChI Key

SBDAWMSBMQBJRA-GRYCIOLGSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H](N1CC2=CC=CC=C2)CO)O)O

Canonical SMILES

C1C(C(C(N1CC2=CC=CC=C2)CO)O)O

Origin of Product

United States

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